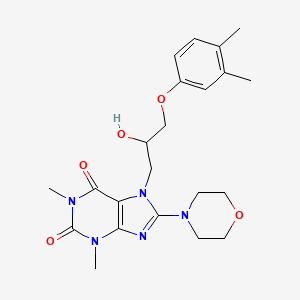

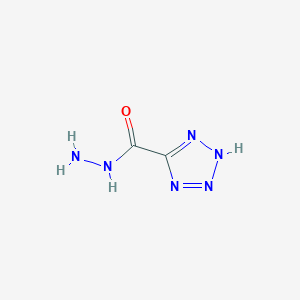

![molecular formula C18H22N4O4 B2467349 3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-N-异丙基哌啶-1-甲酰胺 CAS No. 1170117-74-4](/img/structure/B2467349.png)

3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-N-异丙基哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic molecules .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing novel benzo[d][1,3]dioxole incorporated diselenide using stable and readily available starting material has been described . The synthesized compound was then transformed into various synthetically important unsymmetrical monoselenides .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of a related compound are reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .科学研究应用

合成和化学性质

人们已经对与“3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-N-异丙基哌啶-1-甲酰胺”在结构上相似的化合物的合成和表征进行了研究。这些研究重点关注新的合成路线的开发及其化学性质的探索。例如,关于包含恶二唑单元的芳香族聚酰胺的工作展示了创造具有增强热稳定性和溶解性的材料的创新方法,可能为材料科学中的新应用铺平道路(萨瓦等人,2003 年)。

抗菌和抗病毒活性

几项研究致力于调查含恶二唑部分的化合物的抗菌和抗病毒潜力,该部分在结构上与感兴趣的化合物有关。这些化合物对各种病原体显示出有希望的结果,表明有可能开发为新型抗菌剂。例如,关于新型吡啶衍生物的合成和抗菌活性的研究突出了这些化合物在对抗微生物感染方面的潜力(帕特尔等人,2011 年)。

抗癌特性

对苯甲酰胺和恶二唑衍生物的抗癌特性的研究揭示了对各种癌细胞系的显着活性。这些研究提供了对这些化合物在癌症治疗中的潜在治疗应用的见解。探索苯并咪唑/苯并恶唑衍生物的抗癌活性代表了寻找新的癌症疗法方面值得注意的进展(萨拉胡丁等人,2014 年)。

有机发光二极管 (OLED)

对带有恶二唑取代酰胺配体的铱 (III)配合物的研究证明了它们在创建具有低效率滚降的高效绿色磷光 OLED 中的效用。该应用强调了此类化合物在开发用于光电器件的高级材料中的潜力(张等人,2016 年)。

作用机制

Target of Action

Similar compounds have been shown to exhibit activity against various cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrest . This suggests that the compound might interact with its targets to disrupt normal cell function, leading to cell death.

Biochemical Pathways

The compound likely affects multiple biochemical pathways given its potential anticancer activity. It may interfere with the pathways involved in cell cycle regulation and apoptosis . .

Pharmacokinetics

Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells . This suggests that the compound may have good bioavailability and can effectively reach its targets in the body.

Result of Action

The compound’s action results in significant growth inhibition of various cancer cell lines . It has been observed to induce apoptosis and cause cell cycle arrest at both the S-phase and G2/M-phase . These effects disrupt the normal function and proliferation of cancer cells, leading to their death.

安全和危害

While specific safety and hazard data for “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The compound “3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” and similar compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

属性

IUPAC Name |

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-11(2)19-18(23)22-7-3-4-13(9-22)17-21-20-16(26-17)12-5-6-14-15(8-12)25-10-24-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGOBSFDDKKYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)

![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)

![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)